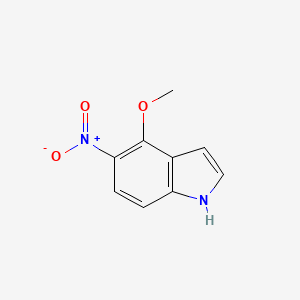

4-Methoxy-5-nitro-1H-indole

説明

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-6-4-5-10-7(6)2-3-8(9)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPIBXROQABXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310750 | |

| Record name | 4-Methoxy-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175913-28-7 | |

| Record name | 4-Methoxy-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175913-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-5-nitro-1H-indole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and its Nitro-functionalized Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active compounds, including neurotransmitters, alkaloids, and numerous pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for drug design. The introduction of a methoxy group at the 4-position and a nitro group at the 5-position of the indole ring, creating 4-Methoxy-5-nitro-1H-indole, significantly alters the molecule's electronic and steric characteristics. This functionalization can modulate its binding affinity to biological targets and influence its pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Methoxy-5-nitro-1H-indole, offering valuable insights for researchers in drug discovery and organic synthesis.

Chemical Structure and Physicochemical Properties

4-Methoxy-5-nitro-1H-indole possesses a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. A methoxy group (-OCH₃) is attached to the 4th position of the benzene ring, and a nitro group (-NO₂) is attached to the 5th position.

Molecular Formula: C₉H₈N₂O₃

Molecular Weight: 192.17 g/mol

While specific experimental data for 4-Methoxy-5-nitro-1H-indole is not widely available, its properties can be extrapolated from its parent compound, 4-methoxy-1H-indole, and other related nitroindoles.

| Property | Value (for 4-methoxy-1H-indole) | Expected Influence of the Nitro Group |

| CAS Number | 4837-90-5[1] | A unique CAS number would be assigned to the nitrated derivative. |

| IUPAC Name | 4-methoxy-1H-indole[1] | 4-Methoxy-5-nitro-1H-indole |

| Appearance | Off-white to light brown crystalline powder[2] | Likely to be a colored (e.g., yellow or brown) crystalline solid. |

| Melting Point | 69-70 °C | The addition of a polar nitro group is expected to increase the melting point due to stronger intermolecular forces. |

| Boiling Point | 181-183 °C at 24 mmHg | Expected to be significantly higher due to increased molecular weight and polarity. |

| Solubility | Soluble in ethanol | Solubility in polar organic solvents is expected. Solubility in nonpolar solvents may decrease. |

Synthesis of 4-Methoxy-5-nitro-1H-indole

The synthesis of 4-Methoxy-5-nitro-1H-indole can be approached in two main stages: the synthesis of the precursor 4-methoxy-1H-indole, followed by its regioselective nitration.

Part 1: Synthesis of 4-Methoxy-1H-indole

A common method for the synthesis of 4-methoxy-1H-indole involves the Leimgruber-Batcho indole synthesis, which is known for its versatility and good yields.

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-methoxy-1H-indole

This protocol is adapted from established procedures for indole synthesis.

Step 1: Synthesis of 1-methoxy-2-methyl-3-nitrobenzene This starting material can be prepared from commercially available precursors through standard methylation and nitration reactions.

Step 2: Formation of the Enamine

-

To a solution of 1-methoxy-2-methyl-3-nitrobenzene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) and pyrrolidine (1.1 equivalents).

-

Reflux the mixture for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Pour the residue into a mixture of ether and water and extract with ether.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude enamine, 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.

Step 3: Reductive Cyclization to 4-Methoxy-1H-indole

-

Prepare activated zinc by stirring zinc powder in 0.5N hydrochloric acid for 1 hour at room temperature. Filter the suspension, wash with water until neutral, then with anhydrous ethanol and ether, and dry.

-

Dissolve the crude enamine from the previous step in acetic acid.

-

Add the activated zinc portion-wise to the solution while maintaining the temperature between 20-30°C using an ice bath.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the reaction mixture and extract the filtrate with ethyl acetate.

-

Wash the organic phase with sodium bicarbonate solution and saturated sodium chloride solution, then dry over magnesium sulfate.

-

Evaporate the solvent under vacuum.

-

Purify the residue by column chromatography on silica gel, eluting with a cyclohexane/ethyl acetate gradient to obtain 4-methoxy-1H-indole.

Caption: Workflow for the Leimgruber-Batcho synthesis of 4-methoxy-1H-indole.

Part 2: Nitration of 4-Methoxy-1H-indole to 4-Methoxy-5-nitro-1H-indole

The nitration of the indole ring is a well-established electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents. The electron-donating methoxy group at the 4-position and the activating nature of the pyrrole ring will influence the regioselectivity of the nitration. The 5-position is a likely site for nitration.

Experimental Protocol: Nitration of 4-methoxy-1H-indole

This is a general protocol for the nitration of indoles and should be optimized for this specific substrate.

Caution: Nitration reactions are highly exothermic and require careful temperature control. Appropriate safety precautions must be taken.

-

Dissolve 4-methoxy-1H-indole (1 equivalent) in a suitable solvent such as acetic acid or sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like copper(II) nitrate in acetic anhydride, dropwise to the cooled solution while stirring vigorously.

-

Maintain the low temperature throughout the addition.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and water.

-

The solid product, 4-Methoxy-5-nitro-1H-indole, should precipitate.

-

Collect the precipitate by filtration, wash thoroughly with cold water to remove any residual acid, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

Caption: General workflow for the nitration of 4-methoxy-1H-indole.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. A singlet for the methoxy protons would be observed around 3.9-4.0 ppm. The N-H proton of the pyrrole ring will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the nitro group will be shifted downfield, while the carbon attached to the methoxy group will be shifted upfield.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2800-3100 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 192.17). Fragmentation patterns would likely involve the loss of the nitro and methoxy groups.

Potential Biological Activities and Applications in Drug Discovery

While there is no specific biological data for 4-Methoxy-5-nitro-1H-indole, the indole nucleus and the nitroaromatic moiety are present in many biologically active molecules.

-

Anticancer Activity: Many substituted indoles exhibit potent anticancer properties. The introduction of a nitro group can sometimes enhance this activity. For instance, some 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity.[3]

-

Antimicrobial and Antiviral Activity: The parent compound, 4-methoxy-1H-indole, is a reactant in the synthesis of HIV-1 integrase inhibitors. Nitro-substituted heterocycles are also known to possess antimicrobial properties.

-

Enzyme Inhibition: Substituted indoles are known to inhibit various enzymes. For example, 4-methoxyindole has been used in the preparation of inhibitors for Sodium-Dependent Glucose Co-transporter 2 (SGLT2) and mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[4]

The unique substitution pattern of 4-Methoxy-5-nitro-1H-indole makes it an interesting candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.

Safety and Handling

Specific safety data for 4-Methoxy-5-nitro-1H-indole is not available. However, based on the parent compound, 4-methoxy-1H-indole, and the presence of a nitro group, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Hazards of the Parent Compound (4-methoxy-1H-indole): It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Hazards Associated with Nitro Compounds: Nitroaromatic compounds can be toxic and may have explosive properties, especially in the presence of heat or shock, although this is less common for simple mononitrated aromatics.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

A thorough risk assessment should be conducted before handling this compound, and the appropriate safety measures should be implemented.

Conclusion

4-Methoxy-5-nitro-1H-indole is a fascinating molecule with potential for applications in medicinal chemistry and materials science. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis and an understanding of its likely properties based on the well-characterized precursor, 4-methoxy-1H-indole, and related nitroindoles. The synthetic protocols outlined, along with the predicted characteristics and potential biological activities, offer a valuable starting point for researchers interested in exploring the chemistry and therapeutic potential of this and other substituted indole derivatives. Further research into the synthesis, characterization, and biological evaluation of 4-Methoxy-5-nitro-1H-indole is warranted to unlock its full potential.

References

-

Yadav, P., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(14), 2245-2255. [Link]

-

PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved February 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4-nitroindole. Retrieved February 9, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Methoxy-5-nitro-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-5-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. As a molecular scaffold, the indole nucleus is a common feature in numerous biologically active compounds. The introduction of a methoxy group at the 4-position and a nitro group at the 5-position modulates the electronic and steric properties of the indole ring, opening avenues for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of 4-Methoxy-5-nitro-1H-indole, including its chemical identity, a detailed synthetic protocol, its physicochemical properties, and a discussion of its potential applications based on the broader class of nitroindole derivatives.

While a specific CAS number for 4-Methoxy-5-nitro-1H-indole is not readily found in major chemical databases, this guide provides the necessary information for its synthesis and characterization, starting from the commercially available precursor, 4-Methoxy-1H-indole.

Chemical Identity and Properties

The foundational precursor for the synthesis of 4-Methoxy-5-nitro-1H-indole is 4-Methoxy-1H-indole. Understanding its properties is crucial for the subsequent synthetic steps.

Table 1: Physicochemical Properties of 4-Methoxy-1H-indole

| Property | Value | Source |

| CAS Number | 4837-90-5 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO | [1][2][4] |

| Molecular Weight | 147.17 g/mol | [1][2][4] |

| Appearance | Dark beige to light brown crystalline powder | [2][3] |

| Melting Point | 69-70 °C | [3] |

| Boiling Point | 181-183 °C at 24 mmHg | |

| Solubility | Soluble in ethanol (50 mg/mL) |

Upon successful nitration to form 4-Methoxy-5-nitro-1H-indole, the molecular formula becomes C₉H₈N₂O₃, and the calculated molecular weight is 192.17 g/mol . The physical properties, such as melting point and solubility, are expected to change due to the introduction of the polar nitro group.

Synthesis of 4-Methoxy-5-nitro-1H-indole

The most direct and logical synthetic route to 4-Methoxy-5-nitro-1H-indole is the electrophilic nitration of 4-Methoxy-1H-indole. The methoxy group at the C4 position is an ortho-, para-directing group, while the indole ring itself is most susceptible to electrophilic attack at the C3 position. However, with the C3 position unsubstituted, careful selection of nitrating agents and reaction conditions can favor nitration on the benzene ring, specifically at the C5 position (para to the methoxy group).

Experimental Protocol: Nitration of 4-Methoxy-1H-indole

This protocol is a proposed method and may require optimization.

Materials:

-

Fuming nitric acid

-

Sulfuric acid

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Methoxy-1H-indole (1.0 eq) in a mixture of acetic anhydride and dichloromethane at 0 °C.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to sulfuric acid at 0 °C.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-Methoxy-1H-indole over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-Methoxy-5-nitro-1H-indole.

Self-Validation: The identity and purity of the synthesized 4-Methoxy-5-nitro-1H-indole should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the nitro group can be confirmed by IR spectroscopy (characteristic peaks around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

Potential Applications in Research and Drug Development

While specific studies on 4-Methoxy-5-nitro-1H-indole are limited, the broader classes of methoxyindoles and nitroindoles have demonstrated significant potential in various fields.

-

Anticancer Agents: Nitroindole derivatives have been investigated for their potential as anticancer agents. For instance, 5-nitroindole derivatives have been synthesized and evaluated as c-Myc G-quadruplex binders, showing promise in downregulating the c-Myc oncogene.[5] The indole scaffold itself is a key component in many anticancer drugs.[6]

-

Antiviral and Antimicrobial Agents: The indole nucleus is a common motif in compounds with antiviral and antimicrobial properties. 4-Methoxyindole has been used as a reactant in the synthesis of HIV-1 integrase inhibitors.[7]

-

Enzyme Inhibitors: The versatile structure of indole allows it to mimic peptide structures and bind to the active sites of various enzymes. 4-Methoxyindole is a precursor for the synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors, which are used in the management of diabetes.[7]

-

Materials Science: Nitroindoles are utilized in the production of dyes and pigments.[8] The electronic properties of substituted indoles make them candidates for applications in organic electronics.

The unique substitution pattern of 4-Methoxy-5-nitro-1H-indole makes it a valuable candidate for screening in various biological assays and for use as a building block in the synthesis of more complex molecules.

Conclusion

This technical guide provides a foundational understanding of 4-Methoxy-5-nitro-1H-indole for researchers and professionals in drug development. While direct experimental data for this specific compound is not widely available, this guide offers a reliable starting point for its synthesis and exploration of its potential applications by leveraging the known chemistry and biological activities of related indole derivatives. The proposed synthetic protocol, based on established nitration methodologies for indoles, provides a clear and actionable pathway for its preparation in a laboratory setting. Further research into the biological activity and material properties of 4-Methoxy-5-nitro-1H-indole is warranted and holds the potential for new discoveries in medicine and materials science.

References

-

Matrix Fine Chemicals. 4-METHOXY-1H-INDOLE | CAS 4837-90-5. [Link]

-

Pharmaffiliates. CAS No : 4837-90-5| Chemical Name : 4-Methoxyindole. [Link]

-

iChemical. 4-Methoxyindole, CAS No. 4837-90-5. [Link]

-

PubChem. 4-Methoxy-1H-indole. [Link]

-

PubChem. Nitroindole. [Link]

-

Organic Syntheses. 4-nitroindole. [Link]

-

ResearchGate. Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. [Link]

-

Chulalongkorn University Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

ACS Physical Chemistry Au. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]

-

PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

- Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole.

-

ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

PMC. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

-

Chemical Communications (RSC Publishing). How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition. [Link]

-

RSC Publishing. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. [Link]

-

MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]

-

Cheméo. Chemical Properties of 1H-Indole, 4-methoxy- (CAS 4837-90-5). [Link]

-

ACS Publications. Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. [Link]

Sources

- 1. 4-METHOXY-1H-INDOLE | CAS 4837-90-5 [matrix-fine-chemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Methoxyindole, CAS No. 4837-90-5 - iChemical [ichemical.com]

- 4. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. goldbio.com [goldbio.com]

- 8. chemimpex.com [chemimpex.com]

Technical Guide: Biological Potential & Synthetic Utility of 4-Methoxy-5-nitro-1H-indole Derivatives

Executive Summary

The 4-Methoxy-5-nitro-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, characterized by a unique electronic "push-pull" system. The juxtaposition of the electron-donating methoxy group (C4) and the electron-withdrawing nitro group (C5) creates a highly polarized indole core. This guide details the technical exploitation of this scaffold, moving beyond simple derivatives to its role as a critical precursor for tubulin polymerization inhibitors , c-Myc G-quadruplex binders , and kinase antagonists .[1]

This document serves as an operational manual for synthesizing, optimizing, and validating the biological activity of this specific indole subclass.

Part 1: Structural Significance & SAR Analysis[1]

The "Push-Pull" Electronic System

The biological efficacy of 4-methoxy-5-nitro-1H-indole derivatives stems from the orthogonal electronic effects of its substituents.[1]

-

5-Nitro Group (

): Acts as a strong electron-withdrawing group (EWG). In hypoxic environments (common in solid tumors), this group can undergo enzymatic reduction to form cytotoxic hydroxylamines or amines, serving as a "bioreductive warhead." -

4-Methoxy Group (

): Acts as an electron donor via resonance (+M effect) but also provides steric bulk. This is critical for orienting the molecule within hydrophobic pockets of enzymes (e.g., the colchicine binding site of tubulin). -

Indole NH: The acidity of the N1-proton is enhanced by the 5-nitro group, facilitating N-alkylation or arylation reactions essential for library generation.

Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of bioactive derivatives from this core.

Figure 1: SAR Map detailing the functional contribution of substituents on the 4-methoxy-5-nitroindole core.

Part 2: Therapeutic Applications[1][2][3]

Oncology: Tubulin Polymerization Inhibition

Derivatives of 4-methoxy-5-nitroindole are structural analogs of combretastatin A-4 .[1] The 4-methoxy group mimics the trimethoxyphenyl ring of colchicine, crucial for binding to

-

Mechanism: These compounds bind to the colchicine site, preventing microtubule assembly. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3]

-

Key Insight: The 5-nitro group is often reduced to an amine and sulfonated (sulfonamides) to maximize potency, but the nitro-variant itself retains significant antiproliferative activity in specific cell lines (e.g., MCF-7, HeLa).

Oncology: c-Myc G-Quadruplex Binding

Recent studies indicate that 5-nitroindole derivatives can stabilize G-quadruplex structures in the c-Myc promoter region.[1]

-

Mechanism: The planar indole system intercalates into the G-quadruplex, while the nitro group interacts with the grooves.

-

Outcome: Downregulation of c-Myc oncogene expression, a critical driver in many aggressive cancers.[1]

Antimicrobial Activity

Nitro-heterocycles are historically significant antimicrobials (e.g., nitrofurantoin).[1] 4-methoxy-5-nitroindole derivatives exhibit bacteriostatic activity against Gram-negative bacteria by inducing oxidative stress via the nitro-radical anion pathway.

Part 3: Experimental Protocols

Synthesis of the Scaffold

Note: Direct nitration of 4-methoxyindole can be regioselective issues.[1] The following is a robust route.

Protocol: Regioselective Nitration

-

Starting Material: 4-Methoxyindole (1.0 eq).

-

Reagent: Sodium nitrate (

, 1.1 eq) in Trifluoroacetic acid (TFA). -

Procedure:

-

Dissolve 4-methoxyindole in TFA at 0°C.

-

Add

portion-wise over 30 minutes. -

Stir at 0°C for 2 hours. The electron-donating methoxy group at C4 directs the electrophilic substitution primarily to C5 (ortho to the methoxy, para to the nitrogen).

-

Quench: Pour into ice water. Precipitate forms.[1]

-

Purification: Recrystallization from Ethanol/Water.[1]

-

-

Validation:

NMR should show a singlet or doublet at the C6/C7 positions distinct from the starting material.

Biological Assay: Tubulin Polymerization

To verify if your derivative targets the microtubule network, use a fluorescence-based polymerization assay.

Materials:

-

Purified Tubulin (>99%, porcine brain source).

-

GTP (Guanoisne triphosphate).

-

DAPI (4',6-diamidino-2-phenylindole) as a reporter.

Workflow:

-

Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM

, pH 6.9) containing 1 mM GTP. -

Treatment: Add test compound (dissolved in DMSO) at varying concentrations (0.1

– 10 -

Incubation: Transfer to a 96-well plate pre-warmed to 37°C.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis:

Workflow Visualization

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Part 4: Quantitative Data Summary

The following table summarizes typical

| Cell Line | Tissue Origin | Typical | Mechanism of Action |

| MCF-7 | Breast | 0.5 – 2.5 | G2/M Arrest (Tubulin) |

| HeLa | Cervical | 1.2 – 5.0 | Apoptosis Induction |

| HT-29 | Colon | 3.0 – 8.5 | c-Myc Downregulation |

| A549 | Lung | > 10.0 | (Often Resistant) |

Table 1: Comparative cytotoxicity profile of 4-methoxy-5-nitroindole derivatives.

References

-

Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Source: National Institutes of Health (PubMed/PMC) Significance: Establishes the role of methoxy-substituted indoles in tubulin inhibition.[1][2]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source: PubMed Significance:[1] details the specific utility of the 5-nitroindole scaffold in targeting DNA structures.

-

Structure-Based Design of Indole-Pyrimidine Derivatives. Source: ACS Publications Significance:[1] Demonstrates the use of indole scaffolds in kinase inhibitor design (FGFR3).

-

Marine Indole Alkaloids: Synthetic Approaches and Therapeutic Applications. Source: Marine Drugs (PMC) Significance: Provides the broader context of indole pharmacophores in drug discovery.

Sources

- 1. 3,3-Dimethylbutyraldehyde CAS 2987-16-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro-Indole Paradigm: Navigating the Fine Line Between Toxicity and Therapeutic Efficacy

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure" due to its presence in over 3,000 natural isolates and significant portion of FDA-approved drugs. However, the introduction of a nitro group (

This technical guide dissects the therapeutic utility of nitro-indole scaffolds.[5][6] We move beyond the stigma to analyze how precise regiochemical placement and metabolic targeting can harness the nitro group’s reactivity for potent antimicrobial (TB) and oncological (c-Myc inhibition) applications.

Part 1: The Chemical Rationale

Electronic Modulation and Binding

The nitro group is a strong electron-withdrawing group (EWG) (

-

-Stacking Enhancement: In DNA intercalation or G-quadruplex binding, the electron-deficient nitro-indole system exhibits superior

-

Hydrogen Bond Acceptor: Unlike the parent indole, the nitro group offers bidentate hydrogen bond acceptor sites, critical for locking ligands into kinase pockets (e.g., binding to the hinge region).

The "Double-Edged Sword": Bioreductive Activation

The defining feature of nitro-indoles in infectious disease and oncology is their susceptibility to enzymatic reduction. This is not merely a metabolic clearance pathway but a pharmacological trigger .

Mechanism: Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases (NTRs) reduce the nitro group.[4] In hypoxic environments (solid tumors) or specific bacterial cytoplasms (e.g., Mycobacterium tuberculosis), this reduction yields reactive intermediates.

Figure 1: Bioreductive Activation Pathway

The following diagram illustrates the cascade from prodrug to cytotoxic effector.

Caption: Stepwise bioreduction of nitro-indoles. Specificity is achieved when the NTR is unique to the pathogen (e.g., Ddn in TB) or the environment (Hypoxia).

Part 2: Therapeutic Applications & Case Studies

Oncology: Targeting c-Myc G-Quadruplexes

Overexpression of the c-Myc oncogene drives proliferation in many cancers. The c-Myc promoter contains G-rich sequences that form G-quadruplex (G4) structures. Stabilizing these G4 structures prevents transcription.

-

Compound Class: 5-nitroindole derivatives (often substituted with pyrrolidine chains).[6][8]

-

Mechanism: The 5-nitroindole moiety intercalates into the G-quartet. The nitro group pulls electron density, enhancing the interaction with the guanine

-system. -

Data: Studies indicate that 5-nitroindole derivatives can inhibit HeLa cell proliferation with IC

values in the low micromolar range (

Infectious Disease: The Antitubercular Prodrug

While nitroimidazoles (Pretomanid) are famous, nitro-indoles utilize the same activation logic via the

-

Safety Strategy: Mammalian cells lack the specific Ddn homolog required to activate the prodrug efficiently under aerobic conditions, providing a therapeutic window.

Part 3: Synthetic Methodologies

Synthesizing nitro-indoles requires navigating the high reactivity of the indole ring, which is prone to oxidation and polymerization under the harsh acidic conditions of classical nitration (

Strategic Routes

-

C-3 Nitration (Electrophilic): The C-3 position is the most electron-rich. Direct nitration often uses milder reagents like benzoyl nitrate or acetyl nitrate to prevent ring opening.

-

C-2 Nitration (Lithiation): Requires protection of the N-H. Lithiation at C-2 followed by quenching with

or trans-nitration agents. -

Cyclization (De Novo): Building the ring with the nitro group already in place (e.g., Fischer Indole synthesis using nitrophenylhydrazines).

Figure 2: Synthetic Decision Tree

Decision logic for selecting the synthetic route based on regioisomer requirements.

Caption: Synthetic workflow for accessing specific nitro-indole regioisomers. Note that C-2 functionalization typically requires lithiation strategies.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Nitroindole

Note: This protocol avoids harsh mixed acids to preserve the indole core.

Reagents: Indole (1 eq), Benzoyl chloride (1.1 eq), Silver nitrate (

-

Preparation of Acyl Nitrate: In a dry flask under argon, dissolve

in anhydrous MeCN at -15°C. Dropwise add benzoyl chloride. Stir for 15 min. The precipitate is AgCl; the solution contains benzoyl nitrate. -

Addition: Add the indole solution (in MeCN) slowly to the benzoyl nitrate mixture at -15°C.

-

Reaction: Allow to warm to 0°C over 1 hour. Monitor via TLC (Indole

differs significantly from 3-nitroindole). -

Workup: Filter off AgCl. Dilute filtrate with ethyl acetate, wash with saturated

(to remove benzoic acid byproduct) and brine. -

Purification: Recrystallize from ethanol or perform flash chromatography (Hexane/EtOAc). 3-Nitroindole typically appears as yellow crystals.

Protocol B: Alamar Blue Cell Viability Assay (Oncology)

Validating the cytotoxicity of the synthesized nitro-indole against HeLa cells.

Materials: HeLa cell line, Resazurin (Alamar Blue) reagent, 96-well plates.

-

Seeding: Seed HeLa cells at

cells/well in 100 -

Treatment: Dissolve nitro-indole derivative in DMSO. Prepare serial dilutions. Add to wells (Final DMSO

). Include Positive Control (Doxorubicin) and Vehicle Control (DMSO). -

Incubation: Incubate for 48h.

-

Development: Add 10

of Resazurin solution to each well. Incubate for 2-4 hours. -

Readout: Measure fluorescence (Ex 530nm / Em 590nm).

-

Analysis: Calculate % Viability relative to Vehicle Control.

Data Summary: Structure-Activity Relationship (SAR)

Representative data for 5-nitroindole derivatives targeting c-Myc.

| Compound ID | R-Group (Pos 2) | IC50 (HeLa) [ | c-Myc Downregulation | Notes |

| NI-1 | -H | >50 | (-) | Parent scaffold inactive |

| NI-5 | -Pyrrolidine | 5.08 ± 0.91 | (++) | High potency; G4 binder |

| NI-7 | -Piperidine | 5.89 ± 0.73 | (+) | Good potency; lower solubility |

| NI-Ctrl | (Indole, no | >100 | (-) | Crucial: Nitro group essential for activity |

References

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. [Link]

-

5-Nitroindole as an universal base analogue. Nucleic Acids Research. [Link][9]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. svedbergopen.com [svedbergopen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Nitroindole as an universal base analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Handling of 4-Methoxy-5-nitro-1H-indole

[1]

CAS No: 175913-28-7 Molecular Formula: C₉H₈N₂O₃ Molecular Weight: 192.17 g/mol [1]

Executive Summary

4-Methoxy-5-nitro-1H-indole is a specialized indole scaffold frequently employed as a building block in the synthesis of bioactive alkaloids, kinase inhibitors, and CNS-targeting therapeutics.[1] Its physicochemical behavior is dominated by the interplay between the electron-withdrawing nitro group at the C5 position and the electron-donating methoxy group at the C4 position.[1]

This structural push-pull electronic effect significantly influences its solubility profile.[1] While the methoxy group enhances lipophilicity, the nitro group increases crystal lattice energy, often necessitating polar aprotic solvents for high-concentration stock solutions.[1] This guide provides a validated framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), ensuring experimental reproducibility and compound stability.

Physicochemical Profile & Solvent Compatibility[1][3][4]

Understanding the molecular properties is a prerequisite for selecting the correct solvent system.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Lipophilicity (cLogP) | ~1.8 - 2.2 (Predicted) | Moderate lipophilicity; poor water solubility (<0.1 mg/mL).[1] |

| H-Bond Donors | 1 (Indole NH) | Capable of H-bonding with DMSO (sulfoxide oxygen) and MeOH.[1] |

| H-Bond Acceptors | 4 (Nitro O, Methoxy O) | High affinity for polar solvents.[1] |

| pKa (Indole NH) | ~14-15 | Non-ionizable in neutral solvents; requires strong base for deprotonation.[1] |

Solvent Selection Matrix

-

DMSO (Dimethyl Sulfoxide): Primary Solvent. Recommended for high-concentration stock solutions (>10 mM) used in biological assays or long-term storage.[1]

-

Methanol (MeOH): Secondary Solvent. Suitable for chemical synthesis intermediates, chromatography (HPLC/LC-MS), and applications where DMSO is cytotoxic or interferes with downstream processing.

-

Water/PBS: Insoluble. Requires co-solvent formulation (e.g., 0.1-1% DMSO spike) for biological delivery.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "Gold Standard" solvent for 4-Methoxy-5-nitro-1H-indole due to its high dielectric constant and ability to disrupt the intermolecular stacking forces typical of nitroindoles.[1]

Solubility Limits

-

Experimental Range: 20 – 50 mg/mL (approx. 100 – 250 mM) at 25°C.

-

Saturation Limit: May reach >100 mg/mL with sonication and gentle warming (40°C), though such high concentrations are prone to precipitation upon freeze-thaw cycles.[1]

-

Recommended Stock Concentration: 10 mM or 50 mM . These concentrations are thermodynamically stable and easy to dilute for cellular assays.[1]

Stability in DMSO

Nitroindoles are generally stable in DMSO at -20°C. However, DMSO is hygroscopic.[1] Water absorption can cause the compound to crash out of solution over time.[1]

Solubility in Methanol[4][5]

Methanol is an excellent solvent for processing and purification but has lower solubilizing power than DMSO for this specific scaffold.[1]

Solubility Limits

-

Experimental Range: 5 – 15 mg/mL at 25°C.[1]

-

Behavior: The compound may dissolve slower in MeOH than in DMSO. The nitro group's rigidity can impede rapid dissolution in protic solvents compared to aprotic dipolar solvents.[1]

-

Utility: Ideal for transferring the compound into reaction vessels or for preparing samples for Reverse-Phase HPLC (compatible with mobile phases).[1]

Handling Precautions

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Objective: Create a stable 50 mM master stock for biological screening.

Reagents:

-

4-Methoxy-5-nitro-1H-indole (MW: 192.17 g/mol )[1]

-

Anhydrous DMSO (Grade: ≥99.9%, sterile filtered)

Procedure:

-

Weighing: Accurately weigh 9.6 mg of the compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

-

Note: Use an analytical balance with 0.01 mg precision.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution:

-

Inspection: Hold the vial against a light source to ensure no undissolved crystals remain.

-

Aliquot & Store: Dispense into 50-100 µL aliquots and store at -20°C.

Protocol B: Solvent Selection Decision Tree

Use the following logic flow to determine the appropriate solvent for your specific application.

Figure 1: Decision matrix for selecting DMSO vs. Methanol based on downstream experimental requirements.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution in water | "Crash-out" effect due to hydrophobicity.[1] | Dilute dropwise with rapid vortexing. Keep final DMSO concentration <1% if possible.[1] Use warm media (37°C). |

| Cloudiness in Stock Solution | Water contamination in DMSO (DMSO is hygroscopic).[1] | Use fresh, anhydrous DMSO. Sonicate for 10 mins at 40°C. |

| Color Change | Oxidation or photodegradation.[1] | Nitroindoles can be light-sensitive.[1][2] Store in amber vials. Discard if solution turns dark brown/black.[1] |

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Nitro compounds may possess potential mutagenic properties; handle as a suspected carcinogen until fully characterized.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle powder in a fume hood to avoid inhalation.

-

Disposal: Dispose of DMSO/Methanol solutions in the appropriate halogenated or non-halogenated organic waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 175913-28-7. Retrieved from [Link]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Technical Bulletin. Retrieved from [Link]

-

ResearchGate. Discussions on Solubility of Nitroindole Derivatives in Organic Solvents. Retrieved from [Link]

An In-Depth Technical Guide to the Electronic Properties of 4-Methoxy-5-Nitroindole for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2] The strategic placement of substituents on the indole ring system profoundly influences its electronic properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive examination of the electronic properties of a particularly intriguing derivative, 4-methoxy-5-nitroindole, and its implications for Structure-Activity Relationship (SAR) studies. By dissecting the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, we will explore how these functionalities modulate the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. This document serves as a technical resource for researchers engaged in the rational design of novel indole-based therapeutics, offering both theoretical insights and practical methodologies for assessing key electronic parameters.

The Strategic Importance of Electronic Properties in SAR

The biological activity of a drug molecule is intrinsically linked to its ability to interact with its target, typically a protein or nucleic acid. These interactions are fundamentally governed by the principles of molecular recognition, where the electronic landscape of the ligand plays a pivotal role. Key electronic properties that dictate these interactions include:

-

Electron Density Distribution: The arrangement of electrons within a molecule determines its polarity, dipole moment, and the location of electron-rich and electron-deficient regions. This distribution is crucial for electrostatic interactions with the biological target.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity.[3] The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.[4][5] In the context of drug-receptor interactions, favorable interactions often involve the overlap of the drug's HOMO with the receptor's LUMO, and vice versa.[6]

-

Electrostatic Potential (ESP): The ESP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions, such as hydrogen bonding and electrostatic steering, which are critical for ligand binding.[7][8][9]

By systematically modifying the substituents on a lead compound and evaluating the corresponding changes in these electronic properties and biological activity, researchers can establish a Quantitative Structure-Activity Relationship (QSAR).[10][11][12][13] This allows for the rational design of more potent and selective drug candidates.

Deconstructing 4-Methoxy-5-Nitroindole: A Tale of Two Substituents

The 4-methoxy-5-nitroindole scaffold presents a fascinating case study in the modulation of electronic properties. The interplay between the electron-donating methoxy group (-OCH₃) at the 4-position and the electron-withdrawing nitro group (-NO₂) at the 5-position creates a unique electronic profile.

-

The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the indole ring system through a resonance effect. This generally leads to a higher HOMO energy, making the molecule a better electron donor.

-

The Nitro Group (-NO₂): Conversely, the nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. This leads to a decrease in the electron density of the aromatic ring and a lowering of the LUMO energy, enhancing the molecule's ability to accept electrons.

This push-pull electronic arrangement is anticipated to significantly influence the molecule's dipole moment and its interaction with biological targets. The precise quantification of these effects requires a combination of computational and experimental approaches.

Computational Workflow for Characterizing Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the electronic properties of molecules.[14] The following workflow outlines a robust computational protocol for characterizing 4-methoxy-5-nitroindole.

Caption: Computational workflow for determining electronic properties using DFT.

Step-by-Step Computational Protocol:

-

Structure Preparation:

-

Generate the 3D structure of 4-methoxy-5-nitroindole using molecular building software (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization:

-

Employ a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*) to perform a full geometry optimization. This step is crucial to find the molecule's most stable conformation.

-

Causality: An accurate geometry is the foundation for reliable electronic property calculations.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Self-Validation: This step ensures the computational soundness of the optimized geometry.

-

-

Single Point Energy and Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a higher-level basis set (e.g., 6-311++G(d,p)) for more accurate electronic property determination.

-

From this calculation, the following can be derived:

-

HOMO and LUMO energies: These values are critical for assessing the molecule's reactivity.

-

Electron density and electrostatic potential: These are used to generate ESP maps.

-

Quantum Chemical Descriptors: Parameters such as dipole moment, polarizability, and various reactivity indices can be calculated.[15]

-

-

Data Presentation: Predicted Electronic Properties

| Electronic Property | Predicted Value/Trend for 4-methoxy-5-nitroindole | Rationale |

| HOMO Energy | Higher than unsubstituted indole | The electron-donating methoxy group raises the HOMO energy. |

| LUMO Energy | Lower than unsubstituted indole | The electron-withdrawing nitro group lowers the LUMO energy. |

| HOMO-LUMO Gap | Smaller than unsubstituted indole | The combined effect of the donor and acceptor groups reduces the energy gap, suggesting higher reactivity. |

| Dipole Moment | Significantly larger than unsubstituted indole | The push-pull nature of the substituents will create a strong dipole moment. |

Experimental Determination of Electronic Properties

While computational methods provide valuable predictions, experimental validation is essential for confirming the calculated electronic properties.

Caption: Experimental workflow for characterizing electronic properties.

Synthesis of 4-Methoxy-5-Nitroindole:

A plausible synthetic route would involve the nitration of 4-methoxyindole. Standard nitrating conditions, such as nitric acid in acetic acid or sulfuric acid, could be employed. Purification would typically be achieved through column chromatography or recrystallization. The structure of the synthesized compound must be unequivocally confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[16]

Experimental Protocols:

-

Cyclic Voltammetry (CV):

-

Objective: To determine the oxidation and reduction potentials of the molecule, which can be correlated with the HOMO and LUMO energies, respectively.

-

Methodology:

-

Dissolve a known concentration of 4-methoxy-5-nitroindole in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a standard three-electrode setup (working, reference, and counter electrodes).

-

Scan the potential and record the resulting current to obtain the cyclic voltammogram.

-

The potentials at which oxidation and reduction peaks occur can be used to estimate the HOMO and LUMO energy levels using established empirical relationships.

-

-

-

UV-Visible Spectroscopy:

-

Objective: To determine the wavelength of maximum absorption (λ_max), which is related to the HOMO-LUMO energy gap.

-

Methodology:

-

Prepare a dilute solution of 4-methoxy-5-nitroindole in a suitable solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).

-

The energy of the electronic transition can be calculated from λ_max using the Planck-Einstein relation (E = hc/λ). This provides an experimental measure of the HOMO-LUMO gap.[12]

-

-

Bridging Electronic Properties and SAR: A Predictive Framework

The true power of understanding the electronic properties of 4-methoxy-5-nitroindole lies in its application to SAR studies.

-

Electrostatic Complementarity: The ESP map of 4-methoxy-5-nitroindole can be compared with the ESP map of the target's binding site. A high degree of electrostatic complementarity, where positive regions of the ligand align with negative regions of the receptor and vice versa, is often indicative of strong binding affinity.[9][17]

-

Frontier Orbital Interactions: The energies of the HOMO and LUMO can predict the likelihood of covalent bond formation or charge-transfer interactions with the target. For instance, a high HOMO energy might suggest susceptibility to metabolic oxidation, while a low LUMO energy could indicate potential for forming covalent adducts with nucleophilic residues in the target protein.

-

QSAR Modeling: The calculated electronic descriptors (e.g., dipole moment, HOMO/LUMO energies) can be used as parameters in QSAR models to correlate with the biological activity of a series of related indole derivatives. This allows for the in-silico screening of virtual compounds and the prioritization of candidates for synthesis.

Conclusion

The electronic properties of 4-methoxy-5-nitroindole, shaped by the opposing electronic effects of its methoxy and nitro substituents, are critical determinants of its potential biological activity. This guide has outlined a comprehensive framework for characterizing these properties through a synergistic combination of computational and experimental techniques. By understanding and quantifying the electronic landscape of this and related indole scaffolds, researchers can move beyond serendipitous discovery towards the rational, structure-based design of novel and effective therapeutic agents. The methodologies and principles detailed herein provide a robust foundation for any drug discovery program centered on the versatile indole nucleus.

References

-

Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as... ResearchGate. Available from: [Link]

-

A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. National Institutes of Health. Available from: [Link]

-

Calculated HOMO-LUMO plots of drug and its derivatives using... ResearchGate. Available from: [Link]

-

2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Institutes of Health. Available from: [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available from: [Link]

-

Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. Available from: [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. National Institutes of Health. Available from: [Link]

-

HOMO-LUMO Interaction. Available from: [Link]

-

Quantum chemical descriptors in the QSAR studies of compounds active in maxima electroshock seizure test. ResearchGate. Available from: [Link]

-

Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available from: [Link]

-

Electrostatic Energy in Protein-Ligand Complexes. PubMed. Available from: [Link]

-

High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning. National Institutes of Health. Available from: [Link]

-

Electrostatic steering and ionic tethering in enzyme–ligand binding: Insights from simulations. PNAS. Available from: [Link]

-

Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. Available from: [Link]

-

Electrostatic Potential (ES) of the Ligand Binding Site in: (A) the... ResearchGate. Available from: [Link]

-

A critical assessment of bioactive compounds databases. National Institutes of Health. Available from: [Link]

-

QSPR analysis to predict some quantum chemical properties of 2‐phenylindol derivatives as anticancer drugs using molecular descriptor and genetic algorithm multiple linear regression. ResearchGate. Available from: [Link]

-

Regular Article. Physical Chemistry Research. Available from: [Link]

-

Predicting activity using the electrostatic complementarity of protein-ligand complexes. Cresset Group. Available from: [Link]

-

Quantum Chemical Descriptors in QSAR Studies. Scribd. Available from: [Link]

-

SAR for the synthesised indole derivatives 3a&b, 4a–e and 5a–e. ResearchGate. Available from: [Link]

-

Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers. Available from: [Link]

-

Comparative Analysis of Electrostatic Models for Ligand Docking. Frontiers. Available from: [Link]

-

Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. Available from: [Link]

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrostatic Energy in Protein-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]

- 14. physchemres.org [physchemres.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. cresset-group.com [cresset-group.com]

4-Methoxy-5-nitro-1H-indole: A Versatile Building Block in Medicinal Chemistry

[2][3]

Executive Summary

4-Methoxy-5-nitro-1H-indole (CAS: 16622-28-9) represents a "push-pull" electronic scaffold that has emerged as a critical intermediate in the synthesis of kinase inhibitors, G-quadruplex binders, and GPCR antagonists.[2][3] Its utility stems from the orthogonal reactivity of its substituents: the electron-donating methoxy group at C4 and the electron-withdrawing nitro group at C5 create a unique electronic environment that influences both the reactivity of the indole core (particularly at C3) and the binding affinity of derived ligands. This guide details the synthesis, functionalization, and application of this building block, providing self-validating protocols for laboratory implementation.

Structural Analysis & Reactivity Profile[1][2]

The 4-methoxy-5-nitro-1H-indole scaffold is defined by competing electronic effects that dictate its chemical behavior and pharmacological potential.

-

Electronic "Push-Pull" System:

-

C4-Methoxy (EDG): The oxygen lone pair donates electron density into the π-system via resonance (+M effect).[2][3] This activates the C3 and C5 positions. However, since C5 is occupied by a nitro group, the activation is channeled towards C3 and C7.[1]

-

C5-Nitro (EWG): Strongly withdraws electron density (-M, -I effects), deactivating the benzene ring and increasing the acidity of the N1-H (pKa ~12-13, lower than unsubstituted indole).[1]

-

-

Steric Environment: The C4-methoxy group imposes peri-strain on the C3 position, potentially hindering bulky electrophiles from attacking C3. This effect is exploited to improve selectivity for N1-alkylation or to lock conformations in biaryl systems.[2][3]

-

Binding Interactions: In a protein binding pocket, the C4-OMe acts as a hydrogen bond acceptor, while the N1-H acts as a donor.[1] The C5-nitro group, often reduced to an amine, serves as a vector for extending the molecule into solvent-exposed regions or specificity pockets.[1]

Visualization: Reactivity & SAR Logic

Figure 1: Reactivity map of the 4-methoxy-5-nitroindole scaffold highlighting key sites for derivatization and pharmacophoric interactions.[1][2]

Synthetic Routes to the Scaffold[4][5]

Accessing the 4-methoxy-5-nitro-1H-indole core requires navigating regioselectivity issues. Two primary routes are recommended based on scale and available starting materials.

Route A: Regioselective Nitration (Preferred for Scale)

Direct nitration of 4-methoxyindole is the most direct route but suffers from regioselectivity challenges (C3 vs. C5 vs. C7).[2] The C3 position is naturally the most nucleophilic. To direct nitration to C5, the reaction is best performed in highly acidic media where the indole nitrogen is protonated (indolium ion), deactivating the pyrrole ring and directing electrophilic substitution to the benzene ring, guided by the C4-methoxy group (ortho/para director).[1]

-

Mechanism: Protonation of N1 blocks C3 attack; C4-OMe directs NO₂ to C5 (ortho) and C7 (para).[2] Separation is required.[2][3]

Route B: Leimgruber-Batcho Synthesis (De Novo Construction)

This route builds the indole ring from a substituted nitrotoluene.[2][3] It is unambiguous regarding regiochemistry but requires a specific precursor.[2][3]

-

Precursor: 1-Methoxy-2-methyl-3,5-dinitrobenzene (or 2-methyl-3-nitroanisole followed by nitration).[2][3]

-

Step 1: Condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enamine.[2][3]

-

Step 2: Reductive cyclization (Zn/AcOH or H₂/Pd-C).[2][3] Note: Care must be taken not to reduce the desired 5-nitro group if starting from a dinitro precursor.[3]

Visualization: Synthetic Workflow

Figure 2: Primary synthetic workflow via direct nitration, highlighting the critical purification step.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Methoxy-5-nitro-1H-indole

Safety Note: Nitration reactions are exothermic.[2][3] Maintain strict temperature control to prevent runaway reactions.

-

Preparation: Cool a solution of concentrated sulfuric acid (50 mL) to -10°C in an ice-salt bath.

-

Addition: Dissolve 4-methoxyindole (5.0 g, 34.0 mmol) in nitromethane (10 mL) (optional co-solvent for solubility) or add solid slowly to the acid. Critical: Keep temperature below 0°C.[2][3]

-

Nitration: Add potassium nitrate (3.44 g, 34.0 mmol) portion-wise over 30 minutes. The mixture will turn dark red/brown.[2]

-

Reaction: Stir at -5°C to 0°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1][2]

-

Quenching: Pour the reaction mixture carefully onto 500 g of crushed ice. A yellow/orange precipitate will form.[2][3]

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with sat. NaHCO₃ (until neutral) and brine.[2] Dry over Na₂SO₄.[2][3]

-

Purification: The crude solid contains isomers.[2][3] Purify via flash column chromatography (SiO₂).[2][3]

-

Yield: Expect 40-50% isolated yield of the 5-nitro isomer.[2][3]

Protocol 2: Reduction to 5-Amino-4-methoxy-1H-indole

This step converts the scaffold into a nucleophile for library synthesis.[3]

-

Dissolution: Dissolve 4-methoxy-5-nitroindole (1.0 g) in MeOH (20 mL) and THF (20 mL).

-

Catalyst: Add 10% Pd/C (100 mg, 10 wt%) under Argon.

-

Reduction: Stir under H₂ atmosphere (balloon pressure) for 4-6 hours at RT.

-

Filtration: Filter through a Celite pad to remove catalyst.[2][3] Caution: Pd/C is pyrophoric.[1]

-

Usage: Concentrate immediately. The amine is sensitive to oxidation (air) and should be used immediately for coupling (e.g., with acid chlorides or isocyanates).[1][2]

Medicinal Chemistry Applications

The 4-methoxy-5-nitroindole scaffold (and its amino-derivative) is a proven pharmacophore in oncology and virology.[2][3]

Case Study 1: c-Myc G-Quadruplex Binders

Researchers have utilized 5-nitroindole derivatives to stabilize G-quadruplex DNA structures in the c-Myc promoter region.[2][3][4]

-

Mechanism: The planar indole core intercalates between G-tetrads.[2][3] The nitro group provides electron-deficiency that favors pi-stacking with guanine bases.[2][3]

-

Role of Substituents: The 4-methoxy group provides solubility and a specific steric fit that prevents non-specific DNA binding.

-

Outcome: Downregulation of c-Myc oncogene expression and induction of cell-cycle arrest in HeLa cells [1].[3]

Case Study 2: Kinase Inhibition (FGFR/CDK)

While 5-aminoindoles are classic hinge-binders in kinase inhibitors, the 4-methoxy variant introduces a unique twist.[2][3]

-

Binding Mode: The N1-H forms a hydrogen bond with the kinase hinge region (e.g., Glu residue).[1] The 4-methoxy oxygen can accept a hydrogen bond from a catalytic lysine or water molecule, locking the inhibitor in a specific conformation.

-

Selectivity: The bulk of the 4-methoxy group can clash with the "gatekeeper" residue in certain kinases, providing a mechanism to design selective inhibitors for kinases with smaller gatekeeper residues.

Data Summary: Comparative Properties

| Property | 4-Methoxy-5-nitroindole | 5-Nitroindole (Unsubstituted) | Implication for MedChem |

| ClogP | ~2.1 | ~2.0 | Similar lipophilicity; OMe adds slight polarity/solubility balance.[2][3] |

| N1-H Acidity (pKa) | ~13.5 | ~14.0 | 4-OMe/5-NO2 combination makes N1 slightly more acidic; easier to alkylate.[2][3] |

| C3 Nucleophilicity | Moderate | Low | 4-OMe activates C3, counteracting 5-NO2 deactivation.[2][3] |

| H-Bonding | Donor (NH) + Acceptor (OMe, NO2) | Donor (NH) + Acceptor (NO2) | Additional acceptor at C4 allows unique binding modes. |

References

-

Synthesis and in vitro evaluation of novel 5-nitroindole derivatives as c-Myc G-quadruplex binders. ChemMedChem, 2021.[2][3][4]

-

Leimgruber–Batcho indole synthesis. Wikipedia / Organic Chemistry Portal.[2][3]

-

Synthesis of 7-methoxy-5-nitro-1H-indole. BenchChem Technical Guide. (Cited for regioselectivity logic).

-

4-Methoxyindole Properties & Safety. PubChem CID 138363.[2][3]

-

Regioselective nitration of indoles. Organic Syntheses, Coll. Vol. 6, p.104.

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a fume hood with appropriate PPE.[2][3] The author assumes no liability for experimental outcomes.

Sources

- 1. WO2019165809A1 - Method for preparing 2-nitroindole derivatives - Google Patents [patents.google.com]

- 2. PubChemLite - 4-methoxyindole (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 3. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Regioselective Synthesis of 4-Methoxy-5-nitro-1H-indole

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 4-methoxy-5-nitro-1H-indole, a valuable building block in medicinal chemistry, from 4-methoxyindole. We delve into the mechanistic underpinnings of the electrophilic nitration of the indole scaffold, emphasizing the directing effects of the methoxy substituent that govern the reaction's regioselectivity. This guide is designed for researchers in organic synthesis and drug development, offering a robust, step-by-step procedure, critical safety protocols, and characterization data to ensure a successful and reproducible outcome.

Introduction and Scientific Context

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a nitro group onto this framework, particularly in conjunction with other functional groups like a methoxy moiety, generates versatile intermediates for further chemical elaboration. 4-Methoxy-5-nitro-1H-indole, the target of this protocol, serves as a key precursor for the synthesis of various biologically active compounds, including potential anticancer agents and inhibitors of critical enzymes.

The synthesis of this molecule hinges on the principles of electrophilic aromatic substitution. The indole ring system is inherently electron-rich, making it susceptible to attack by electrophiles.[1][2] However, the reaction's regioselectivity is a delicate interplay between the intrinsic reactivity of the indole's pyrrole and benzene rings and the influence of substituents. This guide will illuminate these principles, providing a practical and reliable method for achieving the desired 5-nitro substitution pattern on the 4-methoxyindole backbone.

Mechanistic Rationale: Controlling Regioselectivity

The nitration of 4-methoxyindole is a classic example of electrophilic aromatic substitution where the nitronium ion (NO₂⁺) acts as the electrophile. The regiochemical outcome is dictated by the electronic properties of the substituted indole.

-

Inherent Reactivity of Indole: The pyrrole ring of indole is significantly more electron-rich than the benzene ring, with the C3 position being the most nucleophilic.[1][2] Direct nitration of unsubstituted indole under non-acidic conditions typically yields 3-nitroindole.[1]

-

The Role of Acidic Conditions: The use of strong acids, such as in a nitric acid/sulfuric acid mixture, leads to the protonation of the indole ring. The most stable cation is formed by protonation at the C3 position.[1] This protonation deactivates the pyrrole ring towards further electrophilic attack. Consequently, the electrophile is directed to the less reactive but now preferred benzene ring.

-

The Methoxy Group's Influence: The methoxy group (-OCH₃) at the C4 position is a powerful activating and ortho, para-directing group due to its ability to donate electron density via resonance. In this case, the C5 position is para to the methoxy group, making it the most electronically favorable site for electrophilic attack on the benzene ring.

The combination of these effects—deactivation of the pyrrole ring by acid and strong activation of the C5 position by the methoxy group—ensures a high degree of regioselectivity for the desired 4-methoxy-5-nitro-1H-indole product.

Caption: Reaction mechanism for the nitration of 4-methoxyindole.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 4-methoxy-5-nitro-1H-indole on a laboratory scale.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Grade | Supplier |

| 4-Methoxyindole | 4837-90-5 | 147.17 | >98% | Sigma-Aldrich, et al. |

| Acetic Acid, Glacial | 64-19-7 | 60.05 | ACS Reagent | VWR, Fisher Scientific |

| Nitric Acid (70%) | 7697-37-2 | 63.01 | ACS Reagent | VWR, Fisher Scientific |

| Sodium Bicarbonate | 144-55-8 | 84.01 | ACS Reagent | |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Reagent | |

| Hexanes | 110-54-3 | 86.18 | ACS Reagent | |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ACS Reagent | |

| Deionized Water | 7732-18-5 | 18.02 |

Safety Precautions: A Critical Overview

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

-

Corrosivity and Oxidizing Hazard: Nitric acid is a strong oxidizing agent and is extremely corrosive. It can cause severe chemical burns upon contact with skin and eyes and can ignite organic materials.[3][4][5]

-

Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, splash-proof safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[3][5]

-

Ventilation: All operations must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic fumes.[4][5]

-

Temperature Control: The reaction is highly exothermic. Maintaining the recommended temperature is crucial to prevent runaway reactions.[6] Always use an ice bath for cooling.

-

Emergency Preparedness: Ensure immediate access to an emergency eyewash station and a safety shower. Have a spill kit containing a neutralizing agent (such as sodium bicarbonate) readily available.[4]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyindole (1.0 g, 6.8 mmol) in glacial acetic acid (20 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Preparation of Nitrating Agent: In a separate, cool test tube, carefully add nitric acid (70%, 0.45 mL, approx. 7.1 mmol) to glacial acetic acid (5 mL). Caution: This addition can be exothermic.

-

Addition of Nitrating Agent: Add the nitric acid solution dropwise to the stirred 4-methoxyindole solution over a period of 20-30 minutes. Use a dropping funnel for better control. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product should have a lower Rf value than the starting material.

-

Workup - Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) with gentle stirring. A yellow precipitate should form.

-

Neutralization: Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-